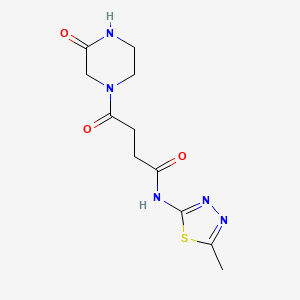

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked via a butanamide bridge to a 3-oxopiperazine moiety.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-7-14-15-11(20-7)13-8(17)2-3-10(19)16-5-4-12-9(18)6-16/h2-6H2,1H3,(H,12,18)(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXLBJJSQAZGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

Final Coupling: The final step involves coupling the thiadiazole and piperazine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide exerts its effects depends on its application:

Medicinal Chemistry: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets in the body.

Biological Studies: The compound can bind to proteins or nucleic acids, affecting their function and providing insights into biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s activity is influenced by substituents on the thiadiazole ring and the nature of the linker. Key analogs include:

Key Observations :

- Butyl substitution (BV40360) enhances lipophilicity, which may improve tissue penetration but could affect metabolic stability .

Anticancer Activity

- N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives : Karakuş et al. (2018) demonstrated that benzenesulfonamide derivatives with ureido/thioureido groups exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines. The thiadiazole ring is critical for binding to cellular targets like VEGFR-2 .

- VEGFR-2 Inhibition: Compound Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (analog with sulfonamide linker) showed superior VEGFR-2 inhibition (IC₅₀ = 0.89 μM) compared to dasatinib, a known kinase inhibitor. This highlights the importance of the sulfonamide group in target engagement, which is absent in the butanamide-linked target compound .

Pharmacokinetic Considerations

- ADMET Profiles : Substitutions on the thiadiazole ring significantly impact absorption and metabolism. For example, butyl chains (as in BV40360) may prolong half-life due to increased lipophilicity but could raise toxicity risks . Methoxymethyl groups might enhance renal clearance due to higher hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.